4-(Thiophen-3-yl)butan-1-amine
Description
4-(Thiophen-3-yl)butan-1-amine is an aliphatic amine derivative featuring a thiophene ring attached to a four-carbon chain. Thiophene, a sulfur-containing heterocycle, confers unique electronic properties due to its aromaticity and conjugation capabilities. The primary amine group enhances reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C8H13NS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5,9H2 |
InChI Key |
RBKQBXPQPRDDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment of the Butylamine Chain: The butylamine chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as agonists or antagonists of certain receptors, modulating biological processes such as neurotransmission or enzyme activity . The thiophene ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Modifications
(a) Sulfur-Containing Analogues
- 4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) : Replaces thiophene with a furan-thioether moiety. While furan offers oxygen-based heteroaromaticity, the thioether linkage introduces reduced conjugation compared to thiophene. Biological activities (e.g., enzyme inhibition) are influenced by these electronic differences, though specific data for 4-(Thiophen-3-yl)butan-1-amine remain unexplored .
- 4-((5-Phenyl-1H-tetrazol-1-yl)thio)butan-1-amine (2d): Features a tetrazole-thioether group.
(b) Sulfur Oxidation State Variations
- Sulfinyl (6a–c) and Sulfonyl (7a) Derivatives : Oxidation of sulfur to sulfinyl/sulfonyl groups increases polarity and hydrogen-bonding capacity. For example, 4-((Furan-2-ylmethyl)sulfonyl)butan-1-amine (7a) is a solid (mp: 64% yield), contrasting with the oily nature of thioether analogues. Such modifications could enhance aqueous solubility but reduce membrane permeability compared to this compound .
Aromatic vs. Aliphatic Amines
- 4-[Thiophen-3-yl]aniline (3ThA) : Replaces the aliphatic amine with an aniline group. This aromatic amine facilitates polymerization (via electrochemical methods) and exhibits moderate bandgap characteristics, making it suitable for conductive polymers. The rigid aniline structure contrasts with the flexible butanamine chain, which may limit conformational freedom in biological targets .
- 3-(4-Ethylphenyl)-3-methylbutan-1-amine : Incorporates a branched aliphatic chain and aromatic substituents. Increased lipophilicity from the ethylphenyl group may enhance blood-brain barrier penetration compared to the unsubstituted thiophene derivative .
Electronic and Physical Properties
| Compound | Heterocycle/Site | Amine Type | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|
| This compound | Thiophene (C4H3S) | Primary aliphatic | ~155.26 | High conjugation, flexible chain |
| 4-[Thiophen-3-yl]aniline (3ThA) | Thiophene | Aromatic | ~175.23 | Polymerizable, low bandgap (~2.5 eV) |
| 4-(5-Bromothiazol-2-yl)butan-1-amine | Bromothiazole | Primary aliphatic | 235.14 | Halogen-enhanced electrophilicity |
| 4-(Quinoxalin-2-yl)butan-1-amine | Quinoxaline | Primary aliphatic | 201.27 | Planar aromatic system for intercalation |
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